1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one
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Overview
Description
1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C9H10ClNOS This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 4-amino-3-mercaptophenyl derivatives with chloropropanone under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
4-Amino-3-mercapto-1,2,4-triazole: Known for its antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits a wide range of biological activities, including anticancer and antiviral effects.
4-Amino-3-mercapto-1,2,4-triazine-5-one: Studied for its pharmacological potential.
Uniqueness: 1-(4-Amino-3-mercaptophenyl)-2-chloropropan-1-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both an amino and a mercapto group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and biomedical research.
Properties
Molecular Formula |
C9H10ClNOS |
---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(4-amino-3-sulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(10)9(12)6-2-3-7(11)8(13)4-6/h2-5,13H,11H2,1H3 |
InChI Key |
FYJDBHICRRDANU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)S)Cl |
Origin of Product |
United States |
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